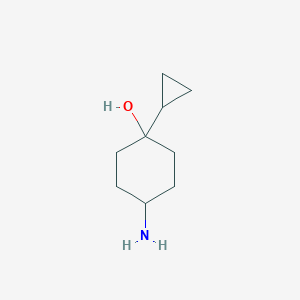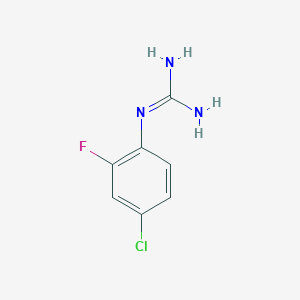
1-(4-Chloro-2-fluorophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-fluorophenyl)guanidine is a chemical compound with the molecular formula C7H7ClFN3 It is a derivative of guanidine, characterized by the presence of a chloro and a fluoro substituent on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluorophenyl)guanidine typically involves the reaction of 4-chloro-2-fluoroaniline with a guanylating agent. One common method is the reaction of 4-chloro-2-fluoroaniline with cyanamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloro-2-fluorophenyl)guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The guanidine moiety can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted guanidines, while oxidation and reduction can lead to the formation of different guanidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-fluorophenyl)guanidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)guanidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to act on certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloro-4-fluorophenyl)guanidine: Similar in structure but with different positional isomers.
1-(4-Chloro-2-methylphenyl)guanidine: Contains a methyl group instead of a fluoro group.
1-(4-Bromo-2-fluorophenyl)guanidine: Contains a bromo group instead of a chloro group
Uniqueness
1-(4-Chloro-2-fluorophenyl)guanidine is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C7H7ClFN3 |
|---|---|
Molekulargewicht |
187.60 g/mol |
IUPAC-Name |
2-(4-chloro-2-fluorophenyl)guanidine |
InChI |
InChI=1S/C7H7ClFN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI-Schlüssel |
CNCARVWJSPEJOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)F)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)
![4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]](/img/structure/B13705625.png)
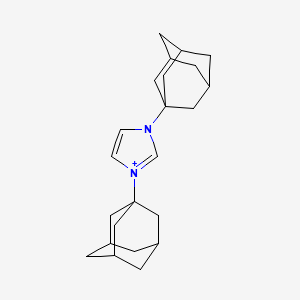

![1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13705640.png)
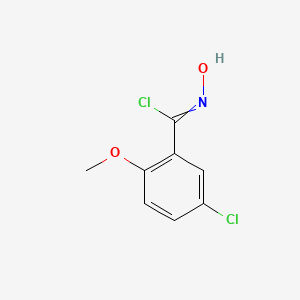
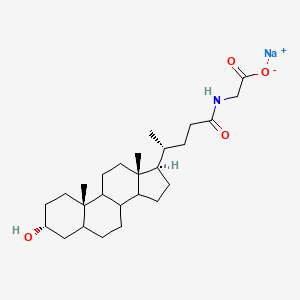
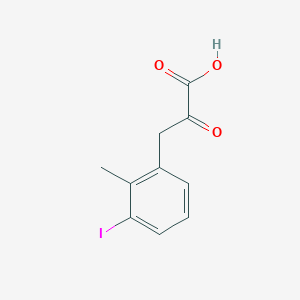
![4-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13705659.png)
